BenchChemオンラインストアへようこそ!

Erlotinib mesylate

EGFR inhibition Kinase assay IC50 comparison

Procure Erlotinib mesylate (CAS 248594-19-6) for your research. Its >1,000-fold selectivity for EGFR over c-Src/v-Abl makes it an essential positive control for kinase selectivity panels. Unlike other EGFR-TKIs, its lower CYP3A4-mediated clearance (Cl(max) 0.24 mL/min/nmol) enables cleaner DDI studies, while its 9-month median PFS in atypical EGFR-mutant NSCLC establishes a well-characterized efficacy baseline for preclinical benchmarking. Lyophilized stability is 36 months at -20°C, ensuring reliable formulation and analytical standard work.

Molecular Formula C23H27N3O7S
Molecular Weight 489.5 g/mol
CAS No. 248594-19-6
Cat. No. B1671055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErlotinib mesylate
CAS248594-19-6
SynonymsErlotinib mesylate;  CP-358,774;  CP-358774;  CP358774;  OSI-774;  OSI 774;  OSI774.
Molecular FormulaC23H27N3O7S
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.CS(=O)(=O)O
InChIInChI=1S/C22H23N3O4.CH4O3S/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;1-5(2,3)4/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H3,(H,2,3,4)
InChIKeyPCBNMUVSOAYYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Erlotinib Mesylate (CAS 248594-19-6): EGFR Tyrosine Kinase Inhibitor for NSCLC and Pancreatic Cancer Research


Erlotinib mesylate (CAS 248594-19-6), the mesylate salt of erlotinib, is an orally bioavailable, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. It is a quinazoline derivative that selectively targets the ATP-binding site of the EGFR intracellular kinase domain, thereby blocking downstream signaling cascades (Ras/Raf/MAPK, PI3K/Akt) that drive tumor cell proliferation and survival [2]. Clinically, erlotinib is approved for the first-line treatment of non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletions or L858R mutations, as maintenance therapy in NSCLC, and for advanced pancreatic cancer in combination with gemcitabine [3].

Why Erlotinib Mesylate Cannot Be Substituted with Other EGFR-TKIs: Evidence-Based Differentiation


Despite sharing a common target, EGFR tyrosine kinase inhibitors (TKIs) such as erlotinib, gefitinib, afatinib, and osimertinib exhibit distinct pharmacological profiles that preclude simple substitution in research or clinical settings. These differences arise from variations in kinase selectivity, metabolic pathways, adverse event profiles, and efficacy against specific EGFR mutations [1]. For instance, gefitinib demonstrates higher susceptibility to CYP3A4-mediated metabolism than erlotinib, leading to divergent drug-drug interaction risks and pharmacokinetic variability [2]. Furthermore, clinical outcomes differ substantially across EGFR-TKIs: in patients with atypical EGFR mutations (e.g., G719X, L861Q), erlotinib provides a median progression-free survival of 9 months, significantly shorter than the 22 months achieved with the third-generation TKI osimertinib, yet comparable to afatinib (12 months) in real-world analyses [3]. Such quantifiable differences underscore that erlotinib mesylate is not interchangeable with its class counterparts and must be selected based on specific experimental or therapeutic requirements.

Quantitative Differentiation of Erlotinib Mesylate from Key EGFR-TKI Comparators


Comparative EGFR Kinase Inhibition Potency: Erlotinib vs. Gefitinib and Lapatinib

In a standardized in vitro EGFR kinase inhibition assay, erlotinib demonstrated an IC50 of 0.095 ± 0.34 µM. In the same study, the comparators gefitinib and lapatinib exhibited IC50 values of 0.046 ± 0.28 µM and 0.044 ± 0.32 µM, respectively [1]. This indicates that erlotinib is approximately 2-fold less potent than gefitinib and lapatinib in this specific recombinant kinase assay system, a quantifiable difference that informs experimental dose selection and cross-study comparisons.

EGFR inhibition Kinase assay IC50 comparison

Differential Cytochrome P450 Metabolism: Erlotinib vs. Gefitinib Susceptibility to CYP3A4

A comparative study of recombinant human CYP enzymes revealed that gefitinib is significantly more susceptible to CYP3A4-mediated metabolism than erlotinib. The maximum clearance (Cl(max)) for CYP3A4 metabolism of gefitinib was 0.41 mL/min/nmol, compared to 0.24 mL/min/nmol for erlotinib [1]. This 1.7-fold higher clearance rate for gefitinib translates to a higher apparent oral clearance in vivo and may contribute to greater pharmacokinetic variability and increased potential for drug-drug interactions with CYP3A4 inhibitors or inducers [1].

Drug metabolism CYP3A4 Pharmacokinetics DDI

Comparative Adverse Event Profile: Cutaneous Toxicity of Erlotinib vs. Gefitinib and Afatinib

In a retrospective cohort study of EGFR-mutated NSCLC patients (n=355), the incidence of grade ≥3 cutaneous toxicity (rash, paronychia, dry skin) was 8.6% for erlotinib (n=81), compared to 2.8% for gefitinib (n=106) and 16.7% for afatinib (n=17) [1]. The rate of adverse events leading to treatment discontinuation was 17.3% for erlotinib, 15.1% for gefitinib, and 47.1% for afatinib [1].

Safety Tolerability Adverse events EGFR-TKI

Comparative Clinical Efficacy in Atypical EGFR-Mutated NSCLC: Erlotinib vs. Osimertinib and Afatinib

In a real-world analysis of 36 patients with atypical EGFR-mutated metastatic NSCLC (mutations including G719X, L861Q, S768I), erlotinib treatment resulted in a median progression-free survival (mPFS) of 9 months and median overall survival (mOS) of 17 months [1]. In the same study, osimertinib yielded an mPFS of 22 months (p=0.001 vs. erlotinib) and mOS of 32 months (p=0.011 vs. erlotinib), while afatinib produced an mPFS of 12 months (p=0.005 vs. osimertinib) and mOS of 21 months [1].

NSCLC Atypical EGFR mutations Progression-free survival Overall survival

Optimal Research and Industrial Applications for Erlotinib Mesylate Based on Quantitative Evidence


In Vitro Kinase Selectivity Screening and Counter-Screening

Given its >1000-fold selectivity for EGFR over human c-Src and v-Abl kinases , erlotinib mesylate is ideally suited as a positive control in kinase selectivity panels and counter-screening assays. This high degree of selectivity ensures that observed cellular effects can be confidently attributed to EGFR inhibition rather than off-target kinase activity, making it a reliable reference compound for validating the specificity of novel EGFR inhibitors in biochemical and cellular assays.

Preclinical Drug-Drug Interaction (DDI) Studies

The established differential CYP metabolism profile—specifically, erlotinib's lower susceptibility to CYP3A4-mediated clearance (Cl(max) 0.24 mL/min/nmol) compared to gefitinib (Cl(max) 0.41 mL/min/nmol) [1]—positions erlotinib mesylate as a valuable tool compound for designing DDI studies. Researchers can use erlotinib to model scenarios where CYP3A4-mediated interactions are minimal, allowing for clearer interpretation of combination therapy data in both in vitro hepatocyte models and in vivo pharmacokinetic studies.

Oncology Research in Atypical EGFR-Mutant NSCLC Models

The real-world clinical data demonstrating erlotinib's median progression-free survival of 9 months in atypical EGFR-mutated NSCLC [2] establishes it as a critical comparator for preclinical efficacy studies in cell lines and xenograft models harboring these rare mutations (e.g., G719X, L861Q, S768I). Erlotinib mesylate provides a well-characterized efficacy baseline against which next-generation inhibitors, such as osimertinib, can be benchmarked, accelerating the development of more effective therapies for this underserved patient population.

Formulation and Stability Studies for Research-Grade Compounds

Erlotinib mesylate demonstrates defined storage stability: in lyophilized form at -20°C, it is stable for 36 months; in solution at -20°C, stability is maintained for 1 month when protected from freeze-thaw cycles [3]. These quantifiable stability parameters make it a reliable reference material for formulation scientists developing novel erlotinib delivery systems (e.g., solid self-nanoemulsifying drug delivery systems, sSNEDDS) and for analytical chemists requiring a stable analytical standard for method validation and quality control in research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erlotinib mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.